

An In-depth Technical Guide to 2',5'-Dimethylacetophenone (CAS 2142-73-6)

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Compound of Interest

Compound Name: 2',5'-Dimethylacetophenone

Cat. No.: B146730

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Introduction

2',5'-Dimethylacetophenone, with the Chemical Abstracts Service (CAS) registry number 2142-73-6, is an aromatic ketone.[1] Structurally, it consists of an acetophenone core with two methyl groups substituted at the 2' and 5' positions of the phenyl ring.[1] This compound is a colorless to pale yellow liquid with a characteristic sweet, floral, and fruity aroma.[1] It finds applications as a fragrance ingredient in perfumes, cosmetics, soaps, and lotions.[1] Beyond its use in the fragrance industry, it serves as a valuable building block in organic synthesis for the preparation of more complex molecules, including pharmaceuticals and agrochemicals.[1] For instance, it has been used in the synthesis of redox-active alkyl-substituted aryldioxobutanoic acids and antimicrobial imidazo[1,2-a]pyridine derivatives. This guide provides a comprehensive technical overview of its chemical properties, synthesis, spectral analysis, and safety information.

Chemical and Physical Properties

A summary of the key chemical and physical properties of **2',5'-Dimethylacetophenone** is presented in the table below. This data is essential for its handling, storage, and application in experimental settings.

| Property | Value | Reference(s) |
|-------------------|---|--------------|
| CAS Number | 2142-73-6 | |
| Molecular Formula | C ₁₀ H ₁₂ O | |
| Molecular Weight | 148.20 g/mol | |
| Appearance | Clear colorless to yellow liquid | [1] |
| Density | 0.988 g/mL at 25 °C | |
| Boiling Point | 195 °C | |
| Flash Point | 96 °C (closed cup) | |
| Refractive Index | n ₂₀ /D 1.529 | |
| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol and ether. | [1] |

Synthesis

The primary method for the synthesis of **2',5'-Dimethylacetophenone** is the Friedel-Crafts acylation of p-xylene with acetyl chloride, using a Lewis acid catalyst such as anhydrous aluminum chloride (AlCl₃).

Experimental Protocol: Friedel-Crafts Acylation of p-Xylene

This protocol outlines a general procedure for the laboratory-scale synthesis of **2',5'-Dimethylacetophenone**.

Materials:

- p-Xylene
- Acetyl chloride
- Anhydrous aluminum chloride (AlCl₃)

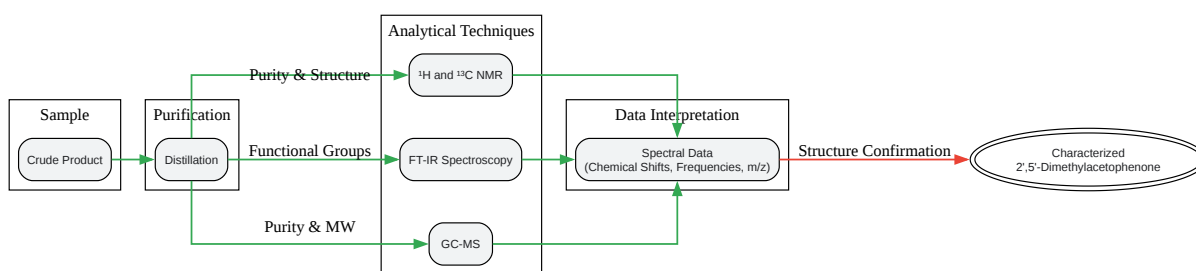
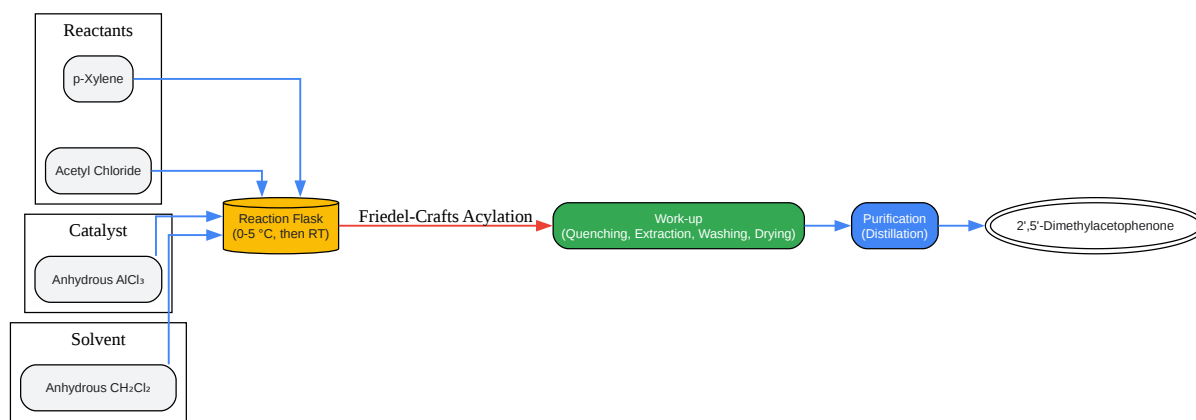
- Anhydrous dichloromethane (CH_2Cl_2)
- Ice
- Concentrated hydrochloric acid (HCl)
- Saturated sodium bicarbonate (NaHCO_3) solution
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)

Procedure:

- Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser. The condenser should be connected to a gas trap to neutralize the HCl gas evolved during the reaction.
- In the flask, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane.
- Cool the stirred suspension to 0-5 °C using an ice bath.
- Prepare a solution of p-xylene (1 equivalent) and acetyl chloride (1 equivalent) in anhydrous dichloromethane and place it in the dropping funnel.
- Add the solution from the dropping funnel dropwise to the AlCl_3 suspension over a period of 30-60 minutes, ensuring the reaction temperature is maintained between 0-5 °C.
- After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for an additional 1-2 hours.
- Monitor the progress of the reaction using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
- Upon completion, cool the reaction mixture again in an ice bath.
- Slowly and carefully quench the reaction by pouring the mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.

- Transfer the mixture to a separatory funnel. Separate the organic layer.
- Extract the aqueous layer with an additional portion of dichloromethane.
- Combine the organic layers and wash them sequentially with water and saturated sodium bicarbonate solution.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
- Filter to remove the drying agent and remove the solvent by rotary evaporation.
- The crude product can be purified by simple distillation.

Synthesis Workflow



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References

- 1. 2',5'-DIMETHYLACETOPHENONE(2142-73-6) 1H NMR [m.chemicalbook.com]
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